6-溴-2-萘基-β-D-葡萄糖醛酸苷

描述

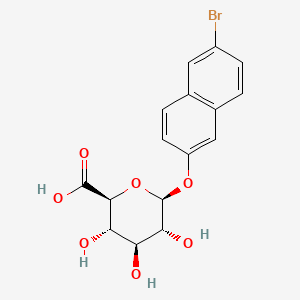

6-Bromo-2-naphthyl beta-D-glucopyranosiduronic acid (BN-Glu) is a unique and highly versatile molecule that has been used in a variety of scientific research applications. BN-Glu has a wide array of biochemical and physiological effects that make it an attractive compound for researchers.

科学研究应用

β-糖苷酶的底物

6-溴-2-萘基-β-D-葡萄糖醛酸苷: 通常用作β-糖苷酶的底物 。这些酶在糖苷键的水解中起着至关重要的作用,这对复杂碳水化合物的降解至关重要。该化合物在被β-糖苷酶水解后,会形成不溶性的有色产物,这对于酶活性测定非常有用。

快速蓝BB试剂盒

该化合物适用于快速蓝BB试剂在天然聚丙烯酰胺凝胶电泳(PAGE)中用于β-糖苷酶活性染色 。这种应用在酶动力学研究和酶抑制剂筛选中意义重大,这可以导致新药的开发。

药物代谢研究

6-溴-2-萘基-β-D-葡萄糖醛酸苷: 是各种药物代谢酶的关键底物 。这种应用在药代动力学和毒理学研究中非常宝贵,在这些研究中,了解药物的代谢对于开发安全有效的药物至关重要。

酶活性染色

该化合物用于酶活性染色方法,该方法允许在电泳后可视化凝胶中酶的存在 。该技术在分子生物学和遗传学中特别有用,用于识别影响酶功能的突变。

生物化学研究

在生物化学研究中,6-溴-2-萘基-β-D-葡萄糖醛酸苷用于研究β-糖苷酶的功能和结构 。通过观察酶如何与这种特定底物相互作用,研究人员可以深入了解酶的活性位点和作用机制。

诊断标记物开发

由于该化合物与β-糖苷酶的特定相互作用,它在诊断标记物开发中具有潜力 。它可以用于检测涉及异常糖苷酶活性的疾病,例如某些溶酶体贮积症。

生物医药领域

在生物医药领域,6-溴-2-萘基-β-D-葡萄糖醛酸苷被广泛用作各种测定中的底物,以促进对药物代谢领域的复杂研究 。这包括对药物疗效、药物相互作用和个性化医疗策略开发的研究。

作用机制

Target of Action

The primary target of 6-Bromo-2-naphthyl beta-D-glucuronide is β-glycosidases . β-glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in complex sugars. They play a crucial role in a variety of biological processes, including the breakdown and synthesis of important biomolecules.

Mode of Action

6-Bromo-2-naphthyl beta-D-glucuronide interacts with its target, β-glycosidases, by serving as a substrate for these enzymes . The compound is recognized by the enzyme’s active site, leading to the hydrolysis of the glycosidic bond in the compound.

Biochemical Pathways

The hydrolysis of 6-Bromo-2-naphthyl beta-D-glucuronide by β-glycosidases is part of the broader glycoside hydrolase pathway . This pathway is responsible for the breakdown of glycosides, which are compounds formed from a simple sugar and another compound via a glycosidic bond. The hydrolysis of these bonds allows for the release of functional groups that can participate in further biochemical reactions.

Result of Action

When 6-Bromo-2-naphthyl beta-D-glucuronide is hydrolyzed by β-glycosidases, it forms an insoluble colored product . This property makes the compound useful in histochemical assays, where the colored product can be visualized to indicate the presence and activity of β-glycosidases.

Action Environment

The action of 6-Bromo-2-naphthyl beta-D-glucuronide is influenced by environmental factors such as pH and the presence of β-glycosidases . The compound’s efficacy and stability could be affected by these factors, as well as by interactions with other molecules in its environment.

生化分析

Biochemical Properties

6-Bromo-2-naphthyl beta-D-glucopyranosiduronic acid plays a crucial role in biochemical reactions as a substrate for beta-glycosidases. These enzymes hydrolyze the glycosidic bond in the compound, releasing 6-bromo-2-naphthol and glucuronic acid. The interaction between 6-Bromo-2-naphthyl beta-D-glucopyranosiduronic acid and beta-glycosidases is highly specific, making it a valuable tool for detecting and quantifying enzyme activity in various biological samples .

Cellular Effects

6-Bromo-2-naphthyl beta-D-glucopyranosiduronic acid influences cellular processes by serving as a substrate for beta-glycosidases, which are involved in the degradation of glycosidic bonds in complex carbohydrates. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of these enzymes. For instance, the hydrolysis of 6-Bromo-2-naphthyl beta-D-glucopyranosiduronic acid can lead to changes in the levels of glucuronic acid, which is involved in detoxification processes and the regulation of cellular metabolism .

Molecular Mechanism

The molecular mechanism of 6-Bromo-2-naphthyl beta-D-glucopyranosiduronic acid involves its interaction with beta-glycosidases. Upon binding to the active site of the enzyme, the glycosidic bond is cleaved, resulting in the release of 6-bromo-2-naphthol and glucuronic acid. This enzymatic reaction is highly specific and efficient, allowing for precise measurement of beta-glycosidase activity. Additionally, the presence of the bromine atom in the naphthalene ring enhances the compound’s stability and reactivity, making it a reliable substrate for biochemical assays .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Bromo-2-naphthyl beta-D-glucopyranosiduronic acid can vary over time. The compound is generally stable under standard storage conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that the enzymatic activity of beta-glycosidases on 6-Bromo-2-naphthyl beta-D-glucopyranosiduronic acid remains consistent over time, making it a reliable substrate for prolonged experiments .

属性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-(6-bromonaphthalen-2-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO7/c17-9-3-1-8-6-10(4-2-7(8)5-9)23-16-13(20)11(18)12(19)14(24-16)15(21)22/h1-6,11-14,16,18-20H,(H,21,22)/t11-,12-,13+,14-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYDGGWYIJKMLEO-JHZZJYKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70945398 | |

| Record name | 6-Bromonaphthalen-2-yl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70945398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22720-35-0 | |

| Record name | 6-Bromo-2-naphthalenyl β-D-glucopyranosiduronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22720-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-naphthyl beta-D-glucopyranosiduronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022720350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Bromonaphthalen-2-yl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70945398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-2-naphthyl β-D-glucopyranosiduronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.054 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-chloro-2-[[2-(trifluoromethyl)phenyl]hydrazinylidene]acetate](/img/structure/B1265987.png)